(2Z)-2-[(4-chlorophenyl)imino]-8-methoxy-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide
Description
The compound (2Z)-2-[(4-chlorophenyl)imino]-8-methoxy-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide is a chromene-based derivative featuring a benzopyran core with key substituents:
- Imino group: Linked to a 4-chlorophenyl ring at position 2 of the chromene scaffold.
- Carboxamide: Attached to C3, with an N-(tetrahydrofuran-2-ylmethyl) group, introducing hydrophilicity and conformational flexibility .
Chromene derivatives are widely studied for their biological activities, including antimicrobial, anti-inflammatory, and kinase inhibitory properties. The tetrahydrofuran moiety may improve pharmacokinetic profiles by modulating lipophilicity and metabolic stability .
Properties
IUPAC Name |
2-(4-chlorophenyl)imino-8-methoxy-N-(oxolan-2-ylmethyl)chromene-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O4/c1-27-19-6-2-4-14-12-18(21(26)24-13-17-5-3-11-28-17)22(29-20(14)19)25-16-9-7-15(23)8-10-16/h2,4,6-10,12,17H,3,5,11,13H2,1H3,(H,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBOXWFWKIHAQPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=NC3=CC=C(C=C3)Cl)C(=C2)C(=O)NCC4CCCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2Z)-2-[(4-chlorophenyl)imino]-8-methoxy-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide is a synthetic organic molecule with significant potential in medicinal chemistry. Its structure features a chromene core, known for various biological activities, and includes substituents that may enhance its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C22H21ClN2O4
- Molecular Weight : 412.87 g/mol
- Purity : Typically 95% .
The biological activity of this compound is likely influenced by its structural components:
- Chromene Core : Known for antioxidant, anti-inflammatory, and anticancer properties.
- Imino Group : May enhance binding affinity to biological targets.
- Methoxy and Tetrahydrofuran Substituents : Potentially improve solubility and bioavailability.
Antimicrobial Activity
Research indicates that derivatives of compounds with similar structures exhibit varying degrees of antimicrobial activity. For instance:
- Compounds with 4-chlorophenyl groups have shown moderate to strong antibacterial effects against pathogens such as Salmonella typhi and Bacillus subtilis .
- The synthesized derivatives were evaluated for their effectiveness against several bacterial strains, demonstrating significant inhibitory effects.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored:
- Acetylcholinesterase Inhibition : Compounds related to the chromene structure have been tested for their ability to inhibit acetylcholinesterase (AChE), which is crucial in treating neurodegenerative diseases. Some derivatives exhibited strong inhibitory activity with IC50 values significantly lower than standard controls .
| Compound | IC50 (µM) | Reference |
|---|---|---|
| Compound A | 2.14 ± 0.003 | |
| Compound B | 0.63 ± 0.001 | |
| Thiourea (control) | 21.25 ± 0.15 |
Anticancer Activity
The chromene derivatives have also been investigated for anticancer properties:
- Studies have shown that compounds with similar structural motifs can induce apoptosis in cancer cell lines, suggesting that the compound may possess anticancer activity through mechanisms involving cell cycle arrest and apoptosis induction.
Case Studies
- Antibacterial Screening : A study involving the synthesis of various chromene derivatives demonstrated that those containing the 4-chlorophenyl imino group exhibited enhanced antibacterial properties compared to their non-substituted counterparts.
- Neuroprotective Effects : Another study highlighted the neuroprotective potential of chromene derivatives, where compounds were shown to mitigate oxidative stress in neuronal cells, indicating possible applications in neurodegenerative disease therapies.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs differ in substituents on the imino group, chromene ring, or carboxamide side chain. These variations influence physicochemical properties and bioactivity:
Key Observations :
- Tetrahydrofuran substitution : The target compound’s tetrahydrofuran-2-ylmethyl group enhances solubility compared to analogs with aryl carboxamides (e.g., Compound 15 in ) .
- Halogen Effects : Fluorine in the 5-chloro-2-fluorophenyl analog () may confer resistance to oxidative metabolism, improving half-life .
Physicochemical Data
- Melting Points and Stability : Compounds in with sulfonyl-pyrrolidine substituents (e.g., 34, 35a, 35b) show high melting points (>200°C), suggesting that tetrahydrofuran substitution in the target compound may lower melting points, improving formulation .
- Spectral Data: NMR and IR spectra for chromene derivatives () confirm Z-configuration and hydrogen bonding via imino groups, critical for molecular interactions .
Preparation Methods
General Synthetic Approaches for Chromene-3-carboxamides
Several methodologies have been reported for the synthesis of chromene-3-carboxamide derivatives, providing a foundation for understanding the preparation of our target compound.
Knoevenagel Condensation Method
The Knoevenagel condensation represents one of the most efficient approaches for synthesizing 2-imino-2H-chromene-3-carboxamides. This method typically involves the condensation of salicylaldehyde derivatives with N-substituted cyanoacetamides in the presence of basic catalysts.
Proença et al. reported the synthesis of 2-imino-2H-chromene-3-carboxamides in excellent yields through the Knoevenagel condensation using aqueous sodium carbonate or hydrogen carbonate solution at room temperature. This approach offers high atom economy and environmentally friendly conditions, making it particularly attractive for preparing various chromene carboxamide derivatives.
Cyclocondensation Reactions
Cyclocondensation of cyanoacetamide derivatives with salicylaldehydes offers another viable route for chromene-3-carboxamide synthesis. Helal et al. demonstrated that refluxing these compounds in ethanol containing a catalytic amount of ammonium acetate furnishes the corresponding chromene derivatives. This reaction involves condensation of the aldehydic group with the active methylene function followed by nucleophilic attack of the hydroxyl group on the neighboring nitrile residue.
Multi-step Synthesis via Ester Intermediates
An alternative approach involves multi-step synthesis starting with chromene ester derivatives. This method typically includes:
- Synthesis of ethyl chromene-3-carboxylate
- Hydrolysis to chromene-3-carboxylic acid
- Conversion to carboxamide through amidation reactions
This methodology has been reported for similar compounds, such as 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide, where the process involves a three-step procedure with moderate to high yields at each stage.
Reaction Mechanisms
Knoevenagel Condensation Mechanism
The Knoevenagel condensation between the cyanoacetamide and salicylaldehyde derivative involves:
- Base-catalyzed deprotonation of the active methylene group in cyanoacetamide
- Nucleophilic attack on the carbonyl carbon of the aldehyde
- Dehydration to form the unsaturated intermediate
- Intramolecular cyclization via the phenolic hydroxyl group attacking the nitrile carbon
- Tautomerization to form the chromene structure
Imino Formation Mechanism
The formation of the 4-chlorophenylimino group likely involves:
- Nucleophilic attack by the 4-chloroaniline on the carbonyl/cyano carbon
- Elimination of water or ammonia
- Tautomerization to stabilize the final imine structure with Z configuration
Reaction Conditions and Parameters
The success of the synthesis heavily depends on careful control of reaction conditions. Based on similar chromene derivatives, the following parameters are critical:
Solvent Selection
DMF appears to be a preferred solvent for many steps in the synthesis due to its ability to dissolve both organic compounds and inorganic catalysts. For the Knoevenagel condensation step, ethanol may also be suitable as it facilitates the reaction while offering easier removal during workup.
Temperature Control
Temperature control is crucial for each synthetic step:
- Amide formation: Usually performed at 0-25°C to minimize side reactions
- Knoevenagel condensation: Room temperature to mild heating (25-40°C) is typically sufficient
- Imino formation: May require higher temperatures (60-80°C) to ensure complete reaction
Catalyst Selection
The choice of catalyst significantly impacts reaction efficiency:
Stoichiometry
Optimal molar ratios are essential for maximizing yield. For similar chromene derivatives, the following ratios have been reported:
- Cyanoacetamide to aldehyde: 1:1 to 1:1.2
- Intermediate to aniline: 1:1.5
- Catalysts: Usually 10-20 mol% for basic catalysts in the condensation steps
Table 2: Optimization Parameters for Synthesis
| Parameter | Range | Optimal Condition | Effect on Reaction |
|---|---|---|---|
| Solvent polarity | Low to high | DMF (high polarity) | Enhances solubility of reactants and intermediates |
| Reaction temperature | 25-80°C | Step-dependent | Affects reaction rate and selectivity |
| Catalyst loading | 5-30 mol% | 10-20 mol% | Higher loading may promote side reactions |
| Reaction time | 2-24 hours | Step-dependent | Extended times may lead to decomposition |
| Concentration | 0.1-0.5 M | 0.2-0.3 M | Affects reaction kinetics and potential aggregation |
Purification and Characterization
Purification Methods
After synthesis, purification is essential to obtain the target compound with high purity. The following methods are commonly employed:
Column Chromatography
Silica gel column chromatography using appropriate solvent systems (typically dichloromethane/methanol mixtures) is effective for separating the target compound from reaction byproducts.
Recrystallization
Recrystallization from suitable solvent systems like dichloromethane/n-hexane or methanol can significantly enhance purity. For the target compound, dissolving in methanol and allowing slow evaporation has been reported to yield crystals suitable for analysis.
Structural Characterization
Comprehensive characterization is crucial to confirm the structure and purity of the synthesized compound:
NMR Spectroscopy
1H NMR spectroscopy typically reveals characteristic signals for:
- Aromatic protons of the chromene core and 4-chlorophenyl group (δ ~6.8-8.0 ppm)
- Methoxy protons (δ ~3.9 ppm)
- Tetrahydrofuran ring protons (δ ~1.8-4.0 ppm)
- NH proton of the carboxamide (δ ~10-11 ppm)
13C NMR spectroscopy confirms the presence of:
- Carbonyl carbon of the carboxamide (δ ~165 ppm)
- Aromatic carbons (δ ~110-160 ppm)
- Methoxy carbon (δ ~56 ppm)
- Tetrahydrofuran carbons (δ ~25-70 ppm)
Mass Spectrometry
Mass spectrometry provides confirmation of the molecular weight, with an expected molecular ion peak at m/z ~412.87 corresponding to the molecular formula C₂₂H₂₁ClN₂O₄.
IR Spectroscopy
IR spectroscopy reveals characteristic functional group frequencies:
- N-H stretching of carboxamide (~3300 cm⁻¹)
- C=O stretching of carboxamide (~1670 cm⁻¹)
- C=N stretching of imino group (~1620 cm⁻¹)
- C-O stretching of methoxy and tetrahydrofuran (~1250-1050 cm⁻¹)
Table 3: Expected Spectroscopic Data for (2Z)-2-[(4-chlorophenyl)imino]-8-methoxy-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide
| Spectroscopic Method | Key Signals/Peaks | Assignment |
|---|---|---|
| 1H NMR | δ ~3.9 ppm (s) | OCH₃ |
| δ ~6.8-8.0 ppm (m) | Aromatic protons | |
| δ ~1.8-4.0 ppm (m) | Tetrahydrofuran ring | |
| δ ~10-11 ppm (s) | NH | |
| 13C NMR | δ ~56 ppm | OCH₃ |
| δ ~165 ppm | C=O | |
| δ ~110-160 ppm | Aromatic carbons | |
| δ ~25-70 ppm | Tetrahydrofuran carbons | |
| Mass Spectrometry | m/z ~412.87 | Molecular ion peak [M]⁺ |
| IR | ~3300 cm⁻¹ | N-H stretching |
| ~1670 cm⁻¹ | C=O stretching | |
| ~1620 cm⁻¹ | C=N stretching |
Challenges and Considerations in Synthesis
Stereochemical Control
Ensuring the Z configuration at the 2-position requires careful control of reaction conditions. The stereochemistry is influenced by factors including temperature, solvent choice, and the specific catalysts employed.
Regioselectivity
When using substituted salicylaldehydes for introducing the 8-methoxy group, regioselectivity must be carefully controlled to ensure the correct substitution pattern.
Stability Concerns
Chromene derivatives can be sensitive to certain conditions, particularly strong acids or bases. For instance, treatment of 2-imino-2H-chromene-3-carboxamides with aqueous HCl can lead to conversion to the corresponding 2-oxo derivatives, as reported by Proença et al.
Scalability Challenges
Moving from laboratory scale to larger quantities may require adjustments to reaction parameters:
- Heat transfer efficiency may change, necessitating modified temperature profiles
- Mixing patterns can affect reaction kinetics
- Purification methods may need adaptation for larger volumes
Q & A
Q. Key Analytical Validation :
- NMR : Confirm Z-configuration via NOESY (proximity of imine proton and chromene substituents) .
- Mass Spectrometry : Molecular ion peak matching the theoretical m/z (~470–500 g/mol range) .
Basic: Which spectroscopic techniques are critical for structural elucidation of this compound?
Methodological Answer:
- 1D/2D NMR :
- ¹H NMR : Methoxy group (~δ 3.8–4.0 ppm), imine proton (δ 8.5–9.0 ppm, singlet), and tetrahydrofuran protons (δ 1.5–3.5 ppm) .
- HSQC/HMBC : Correlate protons to carbons, confirming connectivity between chromene, imine, and tetrahydrofuran moieties .
- X-ray Crystallography : Resolve Z/E configuration ambiguity. Use SHELX software for refinement .
- IR Spectroscopy : Confirm carbonyl (C=O, ~1680 cm⁻¹) and imine (C=N, ~1600 cm⁻¹) stretches .
Basic: How can density functional theory (DFT) predict the electronic properties of this compound?
Methodological Answer:
- Functional Selection : Use hybrid functionals (e.g., B3LYP) with 6-31G(d,p) basis sets to model ground-state geometry and HOMO-LUMO gaps .
- Key Outputs :
- Validation : Compare computed vs. experimental UV-Vis spectra (TD-DFT) .
Advanced: How can reaction conditions be optimized to improve yield and purity?
Methodological Answer:
-
Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for carboxamide coupling; higher yields observed in DMF due to improved amine solubility .
-
Catalyst Optimization : Use Pd/C or molecular sieves for imine formation to reduce side products (e.g., hydrolysis) .
-
Temperature Control : Maintain ≤60°C during cyclization to prevent racemization .
-
Table : Yield Optimization Parameters
Parameter Optimal Range Impact on Yield Solvent (DMF) Anhydrous +25% Reaction Time 12–16 hrs +15% Catalyst Loading 5 mol% Pd/C +20%
Advanced: How to resolve contradictions in spectral data (e.g., unexpected NOESY correlations)?
Methodological Answer:
- Case Study : If NOESY shows unexpected cross-peaks between imine and tetrahydrofuran protons:
Advanced: What advanced DFT approaches validate experimental reactivity data?
Methodological Answer:
- Transition State Modeling : Use M06-2X functional to simulate reaction pathways (e.g., imine bond formation energy barriers) .
- Non-Covalent Interactions (NCI) : Plot NCI regions to identify steric clashes between tetrahydrofuran and chlorophenyl groups .
- Benchmarking : Compare computed NMR shifts (GIAO method) with experimental data; RMSD <0.1 ppm validates accuracy .
Advanced: How to establish structure-activity relationships (SAR) for biological activity?
Methodological Answer:
- Structural Modifications :
- Replace 4-chlorophenyl with 2,4-difluorophenyl ( vs. 5) to assess halogen effects on target binding .
- Vary tetrahydrofuan substituents (e.g., methyl vs. ethyl) to probe steric tolerance .
- Biological Assays :
- Enzymatic Inhibition : IC50 measurements against kinases (e.g., EGFR) .
- PASS Prediction : Use software to predict anti-inflammatory/antitumor activity based on chromene scaffolds .
Advanced: How to assess solubility and stability under physiological conditions?
Methodological Answer:
- Solubility Profiling :
- Stability Studies :
- Forced Degradation : Expose to UV light (ICH Q1B guidelines) and analyze by LC-MS for photodegradants .
Advanced: What strategies identify biological targets for this compound?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to screen against kinase libraries (e.g., PDB: 1M17) .
- Proteomics : SILAC-based pull-down assays with biotinylated analogs to capture binding proteins .
- Transcriptomics : RNA-seq of treated cells to identify dysregulated pathways (e.g., apoptosis genes) .
Advanced: How to design green chemistry routes for sustainable synthesis?
Methodological Answer:
- Solvent Replacement : Use cyclopentyl methyl ether (CPME) instead of DMF to reduce toxicity .
- Catalyst Recycling : Immobilize Pd on magnetic nanoparticles for easy recovery .
- Microwave Assistance : Reduce reaction time from 16 hrs to 2 hrs (e.g., 100°C, 300 W) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
